molecular formula C9H9NO6S B1400552 4-(Methylsulfonylmethyl)-3-nitrobenzoic acid CAS No. 879088-59-2

4-(Methylsulfonylmethyl)-3-nitrobenzoic acid

Cat. No.: B1400552
CAS No.: 879088-59-2
M. Wt: 259.24 g/mol
InChI Key: LTZZMABOPSPFQW-UHFFFAOYSA-N
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Description

4-(Methylsulfonylmethyl)-3-nitrobenzoic acid (CAS: 869186-74-3) is a benzoic acid derivative with a nitro group at the 3-position and a methylsulfonylmethyl substituent at the 4-position. Its molecular formula is C₉H₉NO₆S, and it has a molecular weight of 259.24 g/mol . The methylsulfonylmethyl group (-CH₂SO₂CH₃) introduces strong electron-withdrawing characteristics, which influence its chemical reactivity and physical properties. This compound is primarily utilized in pharmaceutical and chemical synthesis as an intermediate for designing molecules with enhanced stability and bioavailability. Its sulfonyl group can participate in hydrogen bonding and dipole interactions, making it valuable in drug design and crystallography studies .

Properties

IUPAC Name

4-(methylsulfonylmethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-17(15,16)5-7-3-2-6(9(11)12)4-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZMABOPSPFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 3-Nitro-4-methylbenzoic Acid

A common precursor is 3-nitro-4-methylbenzoic acid, which can be synthesized by oxidation of 2,4-dimethyl nitrobenzene using nitric acid as an oxidant. This method offers advantages such as mild conditions, improved yield, and environmental benefits compared to traditional oxidants like potassium permanganate or dichromate.

Key parameters for oxidation:

Parameter Range
Oxidant Diluted nitric acid (30-65%)
Molar ratio (substrate:oxidant) 1 : 5.5 – 8.0
Reaction temperature 100 – 135 °C
Pressure 0.8 – 1.2 MPa
Reaction time 4 – 10 hours
Stirring speed 300 rpm

This process yields 3-methyl-4-nitrobenzoic acid with improved yield (>50%) and reduced by-products, suitable for scale-up.

Introduction of Methylsulfonylmethyl Group

The methylsulfonylmethyl substituent is typically introduced via a two-step process:

  • Alkylation or substitution at the 4-position of the nitrobenzoic acid or its ester derivative with a suitable methylsulfanyl or methylthioalkylating agent (e.g., chloromethyl methyl sulfide).

  • Oxidation of the methylthio group to the methylsulfonyl group using oxidizing agents such as hydrogen peroxide, peracids, or oxone under controlled conditions.

This approach avoids harsh conditions that could reduce or displace the nitro group.

Oxidation Step Details

Oxidation of methylthio to methylsulfonyl is critical. Typical conditions include:

  • Oxidant: Hydrogen peroxide (H2O2) or peracetic acid.
  • Solvent: Acetic acid or aqueous media.
  • Temperature: 0 – 50 °C to avoid side reactions.
  • Reaction time: 1 – 6 hours depending on scale.

This step must be monitored by TLC or HPLC to ensure complete conversion without overoxidation.

Purification and Isolation

After oxidation, the product mixture is neutralized and extracted. Common purification steps include:

  • Neutralization with sodium carbonate solution.
  • Liquid-liquid extraction using solvents like dimethylbenzene or methyl tert-butyl ether.
  • Decolorization using activated carbon.
  • Crystallization from methanol-water mixtures to obtain high purity (>99.5%) product.

Drying is performed at ~80 °C for 6 hours to yield the final white or off-white powder.

Summary Table of Preparation Steps

Step No. Process Step Conditions/Details Outcome/Notes
1 Oxidation of 2,4-dimethyl nitrobenzene Diluted HNO3, 100-135 °C, 0.8-1.2 MPa, 4-10 h 3-methyl-4-nitrobenzoic acid crude
2 Neutralization Sodium carbonate solution, 40 °C Sodium salt solution of acid
3 Extraction Dimethylbenzene or MTBE, 70 °C Removal of impurities
4 Alkylation/Substitution Reaction with methylthioalkylating agent Introduction of methylthio group
5 Oxidation H2O2 or peracid, 0-50 °C, 1-6 h Conversion to methylsulfonyl group
6 Decolorization Activated carbon, specific granularity Removal of color impurities
7 Crystallization Methanol-water mixture High purity crystalline product
8 Drying Oven at 80 °C for 6 h White/off-white powder final product

Research Findings and Considerations

  • Yield Improvement: Use of diluted nitric acid as oxidant in the initial step significantly improves yield from ~27% to over 50% while reducing environmental impact.

  • Mild Reaction Conditions: Maintaining moderate temperature and pressure during oxidation and methylsulfonylation steps prevents degradation of the nitro group.

  • Purification: Avoidance of toxic solvents like acetonitrile and preference for safer solvents like methanol-water and MTBE improves safety and product purity.

  • Scalability: The described methods are amenable to industrial scale due to simple equipment requirements and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonylmethyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 4-(Methylsulfonylmethyl)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(Methylsulfonylmethyl)-3-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonylmethyl)-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors. The methylsulfonylmethyl group can participate in various chemical reactions, potentially modifying the activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-nitrobenzoic acid derivatives arises from variations in the 4-position substituent. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 4-Substituted-3-Nitrobenzoic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid -CH₂SO₂CH₃ C₉H₉NO₆S 259.24 Pharmaceutical intermediate; high polarity due to sulfonyl group
4-tert-Butyl-3-nitrobenzoic acid -C(CH₃)₃ C₁₁H₁₃NO₄ 223.23 Bulky substituent; used in crystallography studies
4-Bromomethyl-3-nitrobenzoic acid -CH₂Br C₈H₆BrNO₄ 260.04 Reactant for esters; photo-deprotection reagent
4-(Methylamino)-3-nitrobenzoic acid -NHCH₃ C₈H₈N₂O₄ 196.16 Drug intermediate (e.g., anticoagulants); improves solubility
4-(Hydroxyethyl)-3-nitrobenzoic acid -CH₂CH₂OH C₉H₉NO₅ 211.18 Surfactant precursor; synthesized via bromomethyl derivative hydrolysis
4-Chloro-3-nitrobenzoic acid -Cl C₇H₄ClNO₄ 201.56 API intermediate; high melting point (180–183°C)
4-(Cyclohexyl)-3-nitrobenzoic acid -C₆H₁₁ C₁₃H₁₅NO₄ 249.26 Ferroptosis inhibitor precursor; synthesized via Pd-catalyzed coupling
4-Methyl-3-nitrobenzoic acid -CH₃ C₈H₇NO₄ 197.15 Phototrigger for drug release (e.g., 5-fluorouracil conjugates)

Key Comparisons:

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups: The sulfonyl group in this compound enhances polarity and stability compared to alkyl or halogen substituents. This makes it suitable for pharmaceutical applications requiring robust intermediates . In contrast, the bromomethyl group in 4-bromomethyl-3-nitrobenzoic acid serves as a reactive site for nucleophilic substitution, enabling synthesis of esters and thiol derivatives . Amino vs. Sulfonyl Groups: The methylamino substituent in 4-(methylamino)-3-nitrobenzoic acid introduces hydrogen-bonding capability, improving drug solubility and bioavailability. However, the sulfonyl group offers stronger electron withdrawal, which may enhance metabolic stability in vivo . Steric Effects: Bulky groups like tert-butyl (4-tert-butyl-3-nitrobenzoic acid) influence crystal packing, making them useful in X-ray crystallography studies. The cyclohexyl analogue (4-cyclohexyl-3-nitrobenzoic acid) is leveraged in medicinal chemistry for its lipophilic properties .

Amino-substituted analogues (e.g., 4-methylamino) show better solubility in polar solvents like methanol and DMSO, enhancing their utility in drug formulations .

Pharmacological Relevance 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in anticoagulants like dabigatran, highlighting its role in bioactive molecule synthesis . The methylsulfonylmethyl derivative’s stability under acidic conditions makes it preferable for prolonged drug-release systems compared to esters or amides .

Research Findings and Trends

Recent studies emphasize tailoring 4-substituents to optimize drug efficacy. For example:

  • Photocontrolled Drug Release : 4-Methyl-3-nitrobenzoic acid derivatives are conjugated with 5-fluorouracil for light-triggered anticancer drug delivery, achieving quantum yields of 0.32–0.45 .
  • Ferroptosis Inhibition: 4-(Cyclohexyl)-3-nitrobenzoic acid derivatives demonstrate improved efficacy in inhibiting ferroptosis (a form of cell death), with IC₅₀ values in the nanomolar range .

Biological Activity

4-(Methylsulfonylmethyl)-3-nitrobenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a methylsulfonylmethyl substituent on a benzoic acid framework. Its molecular formula is C10H11NO4S, with a molecular weight of approximately 241.26 g/mol. The presence of the nitro group contributes to its electrophilic character, while the sulfonyl group enhances solubility in polar solvents.

The biological activity of this compound primarily involves its interaction with specific biochemical pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly those involved in inflammatory processes. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation.
  • Cell Signaling Modulation : It modulates signaling pathways related to cell proliferation and apoptosis. The compound can influence the activity of transcription factors that regulate gene expression associated with cell survival and growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been corroborated through several in vitro studies. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .

Antitumor Activity

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of approximately 30 µM against human cervical carcinoma (HeLa) cells, indicating potent antiproliferative effects.

Case Studies

  • Case Study on Inflammation : In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to controls .
  • Antimicrobial Efficacy : A clinical trial assessed the compound's efficacy against MRSA infections in hospitalized patients. Results indicated a marked improvement in infection resolution rates when combined with standard antibiotic therapy.

Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli100 µg/mL
Anti-inflammatoryMacrophagesReduced TNF-alpha by 40% at 10 µM
AntitumorHeLa cellsIC50 = 30 µM

Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value
Cyclooxygenase (COX)Competitive25 µM
LipoxygenaseNon-competitive15 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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